"2-benzimidazole carbamaten"

2-Benzimidazolylcarbamic Acid Esters are a class of organic compounds derived from the condensation reaction between 2-benzimidazole carbamate and carboxylic acids. These esters exhibit diverse physicochemical properties due to the variation in their substituent groups, making them versatile building blocks for synthetic chemistry.

Typically, these molecules consist of a benzimidazole ring linked through its nitrogen atom with a carbamoyl group, which is then esterified with various carboxylic acids. The introduction of different alkyl, aryl, or functionalized substituents can significantly alter their reactivity and biological activities.

These compounds are of interest in the pharmaceutical industry due to their potential as bioactive agents, particularly for targeting enzymes involved in inflammatory responses and neurological disorders. They also find applications in agrochemicals for pest control and crop protection by acting as growth regulators or disruptors of vital cellular processes in pests.

The structural diversity allows for fine-tuning of pharmacological properties such as lipophilicity, solubility, and stability, making 2-benzimidazolylcarbamic acid esters valuable intermediates in drug discovery and development.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

|

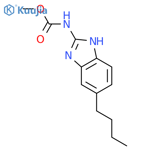

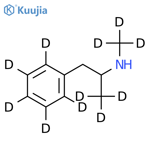

Carbendazim-D4 | 291765-95-2 | C9H9N3O2 |

|

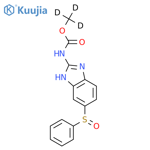

Luxabendazole | 90509-02-7 | C15H12N3O5FS |

|

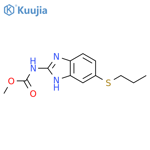

Oxibendazole | 20559-55-1 | C12H15N3O3 |

|

methyl (1-methyl-1H-benzimidazol-2-yl)carbamate | 77106-42-4 | C10H11N3O2 |

|

Carbamic acid, N-[6-[2,3-dihydro-1-hydroxy-3-oxo-2-(phenylmethyl)-1H-isoindol-1-yl]-1H-benzimidazol-2-yl]-, methyl ester | 870600-45-6 | C24H20N4O4 |

|

Flubendazole alcohol | 82050-12-2 | C16H14N3O3F |

|

Parbendazole | 14255-87-9 | C13H17N3O2 |

|

Fenbendazole Sulfoxide-d3 | 1228182-54-4 | C15H13N3O3S |

|

Albendazole | 54965-21-8 | C12H15N3O2S |

Gerelateerde literatuur

-

Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082

-

3. Book reviews

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

Aanbevolen leveranciers

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten

-

(+/-)-methamphetamine-d11 Cas No: 152477-88-8

(+/-)-methamphetamine-d11 Cas No: 152477-88-8 -

-

-

-